

Application Note: The Role of Trichloro(trimethylamine)boron in Agrochemical Synthesis

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Compound of Interest		
Compound Name:	Trichloro(trimethylamine)boron	
Cat. No.:	B074321	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **Trichloro(trimethylamine)boron** (BCl₃·NMe₃) is a stable, solid Lewis acid complex that serves as a versatile and convenient reagent in advanced organic synthesis.[1] Comprising boron trichloride (BCl₃) and trimethylamine (NMe₃), this white powder offers a significant advantage over the direct use of gaseous BCl₃, which is highly reactive and difficult to handle.[2] With a typical purity of ≥98.0%, this complex is an important intermediate and catalyst in the synthesis of fine chemicals, including active ingredients for the pharmaceutical and agrochemical industries.[1][3] Its primary role in agrochemical synthesis is centered on its function as a potent Lewis acid, particularly for the selective cleavage of ether bonds, a critical step in the synthesis of many herbicides, fungicides, and insecticides.[4][5]

Core Application: Selective Ether Cleavage in the Synthesis of Phenolic Agrochemicals A common structural motif in agrochemicals is the phenol or substituted phenol group. During a multi-step synthesis, the hydroxyl group of a phenol is often protected as an ether (e.g., a methyl ether) to prevent unwanted side reactions. In the final stages of synthesis, this protecting group must be removed to yield the active molecule.

Trichloro(trimethylamine)boron is an excellent reagent for this deprotection step. As a source of BCl₃, it efficiently cleaves the C-O bond of ethers, particularly aryl methyl ethers, under controlled conditions.[4][6] This lower reactivity compared to reagents like boron tribromide (BBr₃) can be advantageous, allowing for greater selectivity when multiple sensitive functional



groups are present in the molecule.[4] This reaction is fundamental in producing aryloxy-based agrochemicals, such as certain classes of herbicides.[7]

Data Presentation

The key physical and chemical properties of **Trichloro(trimethylamine)boron** are summarized below.

Table 1: Properties of Trichloro(trimethylamine)boron

Property	Value	Reference(s)
CAS Number	1516-55-8	[1][3]
Molecular Formula	СзН9ВСІзN	[1]
Molecular Weight	176.28 g/mol	[1]
Appearance	White Powder	[1][3]
Purity (Assay)	≥98.0%	[1][3]
Melting Point	237-240 °C (decomposition)	[8]
Primary Function	Lewis Acid / Synthesis Intermediate	[1][9]

Table 2: Representative Reaction Data for BCl3-Mediated Demethylation

The following table outlines typical reaction parameters for the demethylation of an aryl methyl ether, a reaction type directly applicable to agrochemical synthesis.



Parameter	Typical Value / Condition	Note
Substrate	Aryl Methyl Ether Precursor	-
Reagent	Trichloro(trimethylamine)boron	1.1 - 1.5 equivalents
Solvent	Dichloromethane (DCM)	Anhydrous conditions required
Temperature	-20 °C to Room Temperature	Reaction is often initiated at low temp.
Reaction Time	2 - 12 hours	Monitored by TLC or LC-MS
Typical Yield	85 - 95%	Dependent on substrate complexity

Experimental Protocols

Protocol 1: General Procedure for the Demethylation of an Aryl Methyl Ether Intermediate

This protocol describes a general method for cleaving an aryl methyl ether using **Trichloro(trimethylamine)boron** to yield a phenolic compound, a common intermediate in the synthesis of various herbicides and fungicides.

Materials:

- · Aryl methyl ether precursor
- Trichloro(trimethylamine)boron (BCl3·NMe3)
- Anhydrous Dichloromethane (DCM)
- Methanol (MeOH)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)



- Nitrogen or Argon gas supply
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Procedure:

- Setup: Under an inert atmosphere (N₂ or Ar), dissolve the aryl methyl ether precursor (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.
- Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
- Reagent Addition: Slowly add solid Trichloro(trimethylamine)boron (1.2 eq.) to the stirred solution portion-wise over 15 minutes. Ensure the internal temperature does not rise significantly.
- Reaction: Allow the reaction mixture to stir at -20 °C for 1 hour, then let it warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly
 and carefully add methanol to quench the excess reagent. Caution: This is an exothermic
 reaction.
- Workup: Add saturated NaHCO₃ solution to neutralize the acidic mixture. Transfer the
 mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product via column chromatography on silica gel or recrystallization to obtain the final phenolic agrochemical precursor.

Visualizations



The following diagrams illustrate the workflow and chemical principles involved in using **Trichloro(trimethylamine)boron**.

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